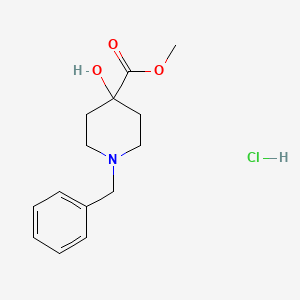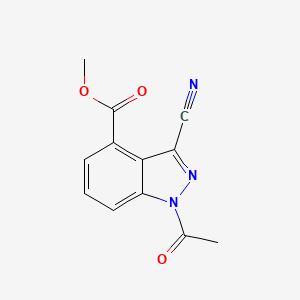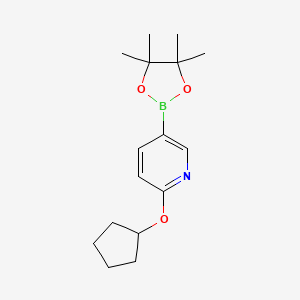![molecular formula C12H10BrN3 B13715791 8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13715791.png)
8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of a bromine atom at the 8th position and an amine group at the 2nd position on the quinazoline ring
Méthodes De Préparation
The synthesis of 8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine typically involves a multi-step process. One common method includes the Claisen–Schmidt condensation followed by a Michael addition reaction . The intermediate compound, (E)-7-bromo-2-((6-methoxypyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(H)-one, is prepared first. This intermediate is then reacted with guanidine hydrochloride in the presence of potassium hydroxide and potassium carbonate in a mixed solvent of anhydrous ethanol and 1,2-dichloroethane under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) and the final product is purified by recrystallization.
Analyse Des Réactions Chimiques
8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation and phosphorylation of IκBα, thereby blocking the NF-κB signaling pathway . This inhibition reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in neuroinflammatory processes .
Comparaison Avec Des Composés Similaires
8-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine can be compared with other quinazoline derivatives, such as:
- 9-Fluoro-4-(6-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine
- 9-Bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine
These compounds share a similar quinazoline core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly alter their chemical properties and biological activities, making each compound unique in its own right.
Propriétés
Formule moléculaire |
C12H10BrN3 |
|---|---|
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
8-bromo-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C12H10BrN3/c13-9-3-4-10-7(5-9)1-2-8-6-15-12(14)16-11(8)10/h3-6H,1-2H2,(H2,14,15,16) |
Clé InChI |
VNJHDXVWTDHNEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CN=C(N=C2C3=C1C=C(C=C3)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)

![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)



![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)



![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)

